8-Bromo-4,5-dichloro-3-iodoquinoline

Catalog No.
S821009
CAS No.
1601205-38-2
M.F
C9H3BrCl2IN
M. Wt
402.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-4,5-dichloro-3-iodoquinoline

CAS Number

1601205-38-2

Product Name

8-Bromo-4,5-dichloro-3-iodoquinoline

IUPAC Name

8-bromo-4,5-dichloro-3-iodoquinoline

Molecular Formula

C9H3BrCl2IN

Molecular Weight

402.84 g/mol

InChI

InChI=1S/C9H3BrCl2IN/c10-4-1-2-5(11)7-8(12)6(13)3-14-9(4)7/h1-3H

InChI Key

KPSKITWCKMTROQ-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1Cl)C(=C(C=N2)I)Cl)Br

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=C(C=N2)I)Cl)Br

8-Bromo-4,5-dichloro-3-iodoquinoline (CAS: 1601205-38-2) is a highly specialized, tetra-halogenated heterocyclic building block designed for precision synthesis and medicinal chemistry library generation. Featuring three distinct halogen types (iodo, bromo, and chloro) arrayed across four specific positions on a quinoline core, this compound serves as a scaffold for sequential, site-selective functionalization [1]. By exploiting the differential bond dissociation energies of the C-I, C-Br, and C-Cl bonds, alongside the electronic activation of the C4 position by the quinoline nitrogen, chemists can execute up to four distinct derivatization steps without relying on protecting group strategies [2]. For procurement teams and discovery chemists, sourcing this exact compound eliminates weeks of multi-step halogenation, directly accelerating hit-to-lead timelines in pharmaceutical and materials research.

Procurement Fit

1

Orthogonal halogen reactivity: I > Br > Cl enables programmable multi-step cross-coupling

2

High predicted lipophilicity supporting membrane permeability in cell-based assay design

3

Rigid zero-rotatable-bond scaffold for crystallographic derivatization and conformational control

Attempting to substitute 8-Bromo-4,5-dichloro-3-iodoquinoline with simpler, uniformly halogenated alternatives—such as 3,4,5,8-tetrabromoquinoline or generic di-halogenated quinolines—fundamentally compromises synthetic efficiency [1]. Uniformly halogenated scaffolds lack the necessary electronic and steric differentiation required for site-selective cross-coupling. When subjected to palladium-catalyzed reactions, they yield statistical mixtures of regioisomers that require intensive chromatographic separations [2]. Furthermore, lacking the highly reactive C3-iodo group increases the required catalytic loading and temperatures for initial functionalization, which can lead to the degradation of sensitive functional groups in complex library synthesis. Procuring the precisely differentiated 8-Bromo-4,5-dichloro-3-iodoquinoline ensures deterministic reactivity, allowing predictable, sequential elaboration that generic analogs cannot support.

Substitution Risk

Missing C-3 iodine handle

Eliminates the most reactive Pd(0) oxidative addition site, forcing less selective activation and reducing orthogonal coupling order.

Absent 4,5-dichloro blocking groups

Unsubstituted positions may allow competing side reactions, compromising the programmed multi-step functionalization that this scaffold provides.

Reduced halogen handle count

Di-halogenated analogs offer only two distinguishable handles, limiting synthetic branching points and requiring additional building blocks.

C3 vs. C8 Regioselectivity in Primary Cross-Coupling

In sequential functionalization workflows, differentiating between multiple halogenated sites is critical. Based on class-level reactivity profiles for polyhalogenated quinolines, the C3-iodo group in 8-Bromo-4,5-dichloro-3-iodoquinoline undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with >98% regioselectivity when exposed to 1.0 equivalent of arylboronic acid at room temperature [1]. In contrast, a comparator lacking the iodo-differentiation, such as 3,8-dibromo-4,5-dichloroquinoline, yields a ~55:45 statistical mixture of C3 and C8 arylated products under identical conditions [1]. This hyper-reactivity of the C-I bond eliminates the need for complex protecting groups and prevents the loss of valuable intermediates to isomeric byproducts.

Evidence DimensionRegioselectivity (C3 vs C8) in mono-coupling with 1.0 eq arylboronic acid at 25°C
Target Compound Data>98% selectivity for C3-arylation
Comparator Or Baseline3,8-Dibromo-4,5-dichloroquinoline (~55:45 statistical mixture of C3/C8 arylation)
Quantified Difference43% improvement in primary regioselectivity, eliminating isomeric byproducts
ConditionsStandard Pd(PPh3)4 catalysis, 1.0 equiv boronic acid, mild base, room temperature

Enables strict site-specific functionalization without requiring complex protecting groups or suffering massive yield losses to isomeric mixtures.

Orthogonal Handles
Class-level
3 distinct halogen types (I, Br, 2×Cl) vs. 2 types for 8-bromo-3-iodoquinoline or 8-bromo-4,5-dichloroquinoline
Supports orthogonal coupling workflow with one additional handle
No single experimental study directly compares all three; structural inference.

C4 Nucleophilic Aromatic Substitution (SNAr) Differentiation

Beyond transition-metal catalysis, this scaffold offers precise control over nucleophilic substitutions. The C4-chloro position is highly activated by the adjacent quinoline nitrogen (gamma position), allowing for chemoselective SNAr with secondary amines. Class-level data indicates that thermal amination at 80°C results in >95% selective substitution at the C4-Cl bond, leaving the C5-Cl and C8-Br bonds intact [1]. Attempting similar late-stage functionalization on unactivated di-haloarenes typically results in poor selectivity or requires expensive Buchwald-Hartwig palladium catalysis [1]. This intrinsic electronic differentiation allows buyers to reliably install target-binding amine groups without transition-metal contamination.

Evidence DimensionC4 vs C5 amination selectivity under thermal SNAr conditions
Target Compound Data>95% selective substitution at C4-Cl over C5-Cl
Comparator Or BaselineUnactivated di-haloarenes (Poor selectivity or requirement for Pd-catalysis)
Quantified DifferenceNear-absolute regiocontrol driven by quinoline nitrogen electronic activation
ConditionsSecondary amine (e.g., morpholine), DIPEA, 80°C, polar aprotic solvent

Allows buyers to install solubilizing or target-binding amine groups specifically at the C4 position without transition-metal catalysts.

Halogen-Kinase Affinity
Class-level inference
Br analog KD 1.9 nM vs Cl analog 6.7 nM vs I analog 7.9 nM (GAK kinase, n=2)
Br at C-8 may confer higher target engagement context; 3.5–4.2× affinity difference reported
Scaffold in study differs; 4,5-Cl and 3-I may modulate binding.

Procurement Impact on Library Synthesis Timelines

The primary procurement advantage of 8-Bromo-4,5-dichloro-3-iodoquinoline lies in workflow acceleration. De novo synthesis of a tetra-differentiated quinoline scaffold from basic anilines requires 5 to 7 linear steps, involving hazardous electrophilic halogenations, with overall yields frequently falling below 12% [1]. Procuring this pre-functionalized building block bypasses these low-value synthetic bottlenecks entirely. By starting with a 0-step, ready-to-couple scaffold, discovery teams can redirect 3 to 4 weeks of labor directly toward high-value library diversification and hit-to-lead optimization [1].

Evidence DimensionTime and steps required to initiate derivative library synthesis
Target Compound Data0 preparatory steps; immediate orthogonal functionalization
Comparator Or BaselineDe novo multi-step halogenation of quinoline precursors (5–7 linear steps, <12% overall yield)
Quantified DifferenceSaves 3–4 weeks of complex synthetic routing and purification
ConditionsStandard medicinal chemistry hit-to-lead workflow

Direct procurement of this tetra-differentiated scaffold shifts labor from low-value intermediate synthesis to high-value library diversification.

Lipophilicity
Supporting evidence
Target XLogP3 4.8; di-halogen analogs estimated ~3.5–3.8 (Δ ≥1.0 log unit)
May enhance passive membrane permeability for intracellular target access
Computed values; confirm with experimental logD for precise context.
Commercial Purity
Cross-study comparable
Target purity 98% (multi-vendor); analog purity 95–98%. Pricing premium tier consistent with complexity.
Supports procurement with defined quality specifications for demanding synthesis
Pricing snapshot 2022; vendor QC documentation available.

Kinase Inhibitor Library Generation

The quinoline core is a highly utilized motif in oncology, particularly for ATP-competitive kinase inhibitors. The orthogonal reactivity of this scaffold allows medicinal chemists to systematically vary the C3 (via Suzuki/Sonogashira), C8 (via secondary cross-coupling), and C4 (via SNAr with amines) positions to rapidly map structure-activity relationships (SAR) and optimize binding affinity [1].

Development of Novel Anti-Infective Agents

Given the historical success of functionalized quinolines in anti-malarial and anti-bacterial therapies, this tetra-halogenated building block enables the rapid synthesis of novel derivatives. The distinct C5-chloro and C8-bromo positions allow for the fine-tuning of lipophilicity and metabolic stability, critical parameters for oral bioavailability in infectious disease models [2].

Synthesis of Tunable Optoelectronic Materials

In materials science, highly substituted quinolines serve as ligands for iridium and platinum complexes used in phosphorescent Organic Light-Emitting Diodes (OLEDs). The ability to selectively install electron-donating or electron-withdrawing groups at specific positions (C3 vs C8) allows for precise tuning of the HOMO/LUMO energy levels and emission wavelengths [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
Orthogonal halogen reactivity (I > Br > Cl)
Sequential Pd coupling feasibility; minimizing protecting group steps
X-ray phasing derivatization
Heavy atom anomalous scattering (I, Br)
SAD phasing signal strength; rigid conformation reducing disorder
Intracellular probe design
High predicted logP, low TPSA
Cellular uptake efficiency in target assay; fluorophore conjugation via iodine
Kinase inhibitor scaffold exploration
C-8 bromine for kinase affinity context
Target engagement in kinase profiling; scaffold modulation by Cl/I substituents

XLogP3

4.8

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